1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester
Description
Ubiquity in Industrial Effluent Discharges and Wastewater Treatment Challenges
1,2-Benzenedicarboxylic acid bis(2-methylbutyl) ester is frequently detected in industrial effluents, particularly from plastics manufacturing and chemical processing facilities. Its high solubility in organic solvents and moderate water solubility (estimated <10 mg/L) facilitate its entry into wastewater streams. In municipal sewage treatment plants (STPs), removal efficiencies for phthalates vary significantly based on alkyl chain length and branching. For example, while dimethyl phthalate (DMP) exhibits >90% removal in activated sludge systems, longer-chain analogs like di(2-ethylhexyl) phthalate (DEHP) show <60% removal due to adsorption onto sludge.
Table 1: Comparative Removal Efficiencies of Phthalates in Wastewater Treatment
| Phthalate | log Kow | Removal Efficiency (%) | Primary Removal Mechanism |
|---|---|---|---|
| Dimethyl phthalate | 1.60 | 92–98 | Biodegradation |
| Diethyl phthalate | 2.42 | 85–90 | Biodegradation |
| Dibutyl phthalate | 4.45 | 70–80 | Adsorption + biodegradation |
| Di(2-methylbutyl) phthalate | ~5.2* | 65–75 | Adsorption |
| DEHP | 7.60 | 50–60 | Adsorption |
*Estimated from structural analogs.
The compound’s branched 2-methylbutyl groups reduce biodegradation rates compared to linear-chain phthalates, as steric hindrance limits enzymatic hydrolysis. Advanced treatment processes, such as ozonation and activated carbon filtration, improve removal but are energy-intensive and rarely implemented at scale.
Partitioning Behavior in Aquatic-Terrestrial Interface Ecosystems
The environmental partitioning of 1,2-benzenedicarboxylic acid bis(2-methylbutyl) ester is governed by its hydrophobicity (log Kow ≈5.2) and organic carbon affinity. In aquatic systems, >80% partitions into sediments or suspended particulate matter, while <20% remains dissolved. This behavior mirrors diisobutyl phthalate (DIBP, log Kow 4.11), which exhibits sediment-water distribution coefficients (Kd) of 10^3–10^4 L/kg.
Table 2: Partitioning Coefficients of Select Phthalates
| Phthalate | log Kow | Koc (L/kg) | Sediment Half-Life (days) |
|---|---|---|---|
| Diethyl phthalate | 2.42 | 1,200 | 30–60 |
| Di(2-methylbutyl) phthalate | 5.2 | 8,500 | 120–180 |
| DEHP | 7.60 | 15,000 | >365 |
In terrestrial ecosystems, the compound’s affinity for organic matter (Koc ≈8,500 L/kg) results in accumulation in agricultural soils amended with contaminated biosolids. Field studies demonstrate half-lives of 120–180 days in aerobic soils, with degradation products including mono(2-methylbutyl) phthalate and phthalic acid. Anaerobic conditions in wetlands or flooded soils prolong persistence to >1 year, enhancing leaching risks to groundwater.
Properties
IUPAC Name |
bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKGKRQKLIVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628634 | |
| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-39-3, 42925-80-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product .
Industrial Production Methods: In industrial settings, the production of bis(2-methylbutyl) benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and 2-methylbutanol.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methylbutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile used, different substituted phthalate esters.
Scientific Research Applications
Chemistry
DIBP is widely used as a plasticizer in the production of flexible plastics and resins. Its ability to enhance the flexibility and durability of materials makes it a preferred choice in manufacturing various plastic products. The compound's low volatility and good thermal stability contribute to its effectiveness as a plasticizer .
Biology
In biological research, DIBP has been studied for its toxicological effects on cellular processes. Research indicates that it may disrupt endocrine functions and affect reproductive health in various organisms. Studies have shown that DIBP can induce apoptosis in certain cell lines, raising concerns about its safety in consumer products .
Medicine
DIBP is being investigated for its antiproliferative properties against cancer cell lines such as human osteosarcoma and neuroblastoma. Preliminary findings suggest that DIBP may inhibit cell growth and induce apoptosis in these cancer cells, presenting potential therapeutic avenues for further exploration .
Industrial Applications
DIBP is utilized in the manufacturing of various consumer products, including:
- Toys
- Food Packaging
- Medical Devices
The compound's flexibility and compatibility with other materials make it suitable for these applications. However, regulatory scrutiny regarding its safety has led to increased interest in finding safer alternatives .
Case Study 1: Toxicological Assessment
A study conducted by the European Chemicals Agency (ECHA) assessed the reproductive toxicity of DIBP. The findings indicated that exposure to DIBP could lead to adverse developmental outcomes in animal models. This study underscores the importance of evaluating the safety of plasticizers used in consumer products .
Case Study 2: Anticancer Activity
Research published in Cancer Letters explored the effects of DIBP on neuroblastoma cells. The study demonstrated that DIBP significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential role as an anticancer agent .
Mechanism of Action
The mechanism of action of bis(2-methylbutyl) benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness . In biological systems, phthalate esters can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Research Findings and Data Gaps
Biological Activity
1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester, commonly known as diisobutyl phthalate (DIBP), is an organic compound with the formula . It is a colorless liquid that is primarily used as a plasticizer in various industrial applications. This article explores the biological activity of DIBP, focusing on its cytotoxic effects on various cell lines and its potential therapeutic implications.
- Molecular Weight : 278.34 g/mol
- CAS Registry Number : 84-69-5
- IUPAC Name : 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
Cytotoxicity Studies
Recent studies have demonstrated that DIBP exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various research studies:
| Cell Line | GI50 (µM) | IC50 (µg/mL) | Effect |
|---|---|---|---|
| MG-63 (Osteosarcoma) | 37.53 | Not specified | Antiproliferative |
| IMR-32 (Neuroblastoma) | 56.05 | Not specified | Antiproliferative |
| A549 (Lung Cancer) | 47.12 | Not specified | Antiproliferative |
| HepG2 (Liver Cancer) | Not specified | 42 | Cytotoxicity |
| MCF-7 (Breast Cancer) | Not specified | 100 | Cytotoxicity |
These results indicate that DIBP has varying degrees of cytotoxicity across different cancer cell lines, with the highest sensitivity observed in MG-63 cells.
The cytotoxic mechanism of DIBP appears to involve interference with cellular functions such as apoptosis and cell cycle regulation. In a study investigating the effects of DIBP on MG-63 cells, morphological changes indicative of apoptosis were observed, suggesting that DIBP induces cell death through apoptotic pathways. The study highlighted the activation of p53 and cyclin-dependent kinase pathways as potential mechanisms by which DIBP exerts its effects on cancer cells .
Case Study 1: Anticancer Activity
A study conducted on the effects of DIBP on human osteosarcoma MG-63 cells revealed that treatment with DIBP resulted in a significant reduction in cell viability. The study utilized the MTT assay to measure cell proliferation and found that higher concentrations of DIBP led to increased cytotoxicity, supporting its potential role as an anticancer agent .
Case Study 2: Comparative Analysis
Another investigation compared the effects of DIBP with other phthalate esters on various cancer cell lines. It was found that while all tested phthalates exhibited some level of cytotoxicity, DIBP demonstrated superior efficacy against neuroblastoma and lung cancer cells, making it a candidate for further research in targeted cancer therapies .
Q & A
Basic Question: What spectroscopic methods are recommended for structural confirmation of this compound?
Methodological Answer:
Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies branching in the 2-methylbutyl groups (δ 0.8–1.5 ppm for methyl protons) and aromatic protons (δ 7.5–8.1 ppm).
- 13C NMR confirms ester carbonyl signals (δ 165–170 ppm) and quaternary carbons in the branched alkyl chains.
- Infrared Spectroscopy (IR): Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1280–1100 cm⁻¹ (C-O ester vibrations).
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to the molecular weight (e.g., 278.34 g/mol for related diisobutyl phthalate ).
Basic Question: What are the challenges in synthesizing this ester with high yield?
Methodological Answer:
Key challenges and solutions:
- Steric Hindrance: Use excess 2-methylbutanol and acid catalysis (e.g., H₂SO₄) to drive esterification to completion.
- Purification: Fractional distillation under reduced pressure (e.g., boiling point ~445°C ) or preparative HPLC to separate isomers.
- By-product Control: Monitor reaction progress via thin-layer chromatography (TLC) to minimize dialkyl ether by-products.
Advanced Question: How should researchers design experiments to assess environmental persistence under varying redox conditions?
Methodological Answer:
Follow OECD Guideline 308 with modifications:
- Setup:
- Aerobic: Use soil/water systems with O₂ headspace.
- Anaerobic: Employ argon-purged reactors with nitrate or sulfate as electron acceptors.
- Analytical Monitoring:
- Key Parameters: pH, organic carbon content, and microbial activity. Reference EPA’s data prioritization frameworks for ecotoxicology .
Advanced Question: How can contradictions in reported toxicity data across studies be resolved?
Methodological Answer:
Address discrepancies through:
- Standardization: Adhere to OECD test guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia).
- Meta-analysis: Use statistical tools to harmonize data from diverse models (e.g., fish, invertebrates) while controlling for variables like temperature and exposure duration.
- Data Prioritization: Apply SWIFT Review filters to exclude non-relevant studies (e.g., analytical methods) and focus on high-quality in vivo/in vitro data .
Methodological Guidance: What GC-MS parameters optimize separation in complex matrices?
Methodological Answer:
Optimal GC-MS Conditions (Adapted from Related Esters):
| Column Type | Temperature Program | Detection Mode | Reference |
|---|---|---|---|
| DB-5 (30 m × 0.25 mm) | 50°C (2 min) → 300°C @ 5°C/min | Electron Ionization (70 eV) | |
| OV-101 (30 m × 0.2 mm) | Isothermal @ 230°C | Kovats RI: 2494 |
Quantification: Use deuterated internal standards (e.g., d₄-DiBP) to correct matrix effects.
Advanced Question: How does alkyl chain branching influence physicochemical properties?
Methodological Answer:
- LogP Prediction: Branched chains (e.g., 2-methylbutyl) reduce logP compared to linear analogs due to decreased molecular packing. Estimate via software (EPI Suite) or HPLC retention times.
- Density and Viscosity: Measure using a pycnometer (density ~1.20 g/cm³ ) and rheometer. Correlate with molecular volume calculations.
Advanced Question: What strategies identify degradation intermediates in photolysis studies?
Methodological Answer:
- High-Resolution MS (HRMS): Use Q-TOF instruments to detect hydroxylated or cleaved products (e.g., monoesters or phthalic acid).
- Isotopic Labeling: Incorporate ¹³C in the aromatic ring to track fragmentation pathways.
- Quantum Chemical Modeling: Predict reactive sites via DFT calculations (e.g., bond dissociation energies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
